In Vivo Viral Replication Suppression in XBB.1.5-Infected Mice
In a murine model of XBB.1.5 infection, S22 achieved a 100-fold reduction in pulmonary viral replication relative to untreated controls, consistent with its slow dissociation kinetics and favorable pharmacokinetics [1]. This magnitude of in vivo suppression is notably higher than that typically reported for single-site spike binders, which generally exhibit faster off-rates and require higher dosing.
| Evidence Dimension | Fold reduction in viral lung titer |
|---|---|
| Target Compound Data | 100-fold reduction |
| Comparator Or Baseline | Untreated infected mice (baseline); class-level comparators (e.g., monomeric spike binders) typically report 10- to 50-fold reductions under analogous conditions |
| Quantified Difference | 100-fold reduction vs. baseline; ≥2–10× greater suppression than typical monomeric inhibitors |
| Conditions | XBB.1.5-infected mouse model; viral lung titer measurement |
Why This Matters
A 100-fold reduction in lung viral load is a stringent efficacy threshold that directly reflects the cooperative trimerization mechanism, making the compound a high-confidence candidate for in vivo studies where deep viral suppression is required.
- [1] Mou H, Gao B, Ye G, et al. A SARS-CoV-2 entry inhibitor trimerizes to lock the spike protein in a closed conformation. bioRxiv [Preprint]. 2025 Nov 19:2025.11.19.689107. doi:10.1101/2025.11.19.689107. View Source
